meta-Toluene diamine

Genotoxicity Carcinogenicity Toxicology

Select meta-Toluene diamine (MTD) for applications where reaction speed and polymer network density are non-negotiable. Unlike sterically hindered alternatives (DETDA/DMTDA), MTD's unsubstituted amine groups deliver faster gel times and higher initial green strength in RIM processes, reducing cycle times. The precisely controlled 80:20 (2,4-:2,6-) isomer ratio is essential for reproducible TDI production and consistent flexible foam properties. For epoxy formulations, MTD's low amine equivalent weight yields a densely crosslinked matrix with superior Tg and chemical resistance. Researchers requiring hepatocarcinogenicity studies must specify certified low 2,6-isomer content. Insist on batch-specific isomer certification.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B8407105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeta-Toluene diamine
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1(CC(=CC=C1)N)N
InChIInChI=1S/C7H12N2/c1-7(9)4-2-3-6(8)5-7/h2-4H,5,8-9H2,1H3
InChIKeyPZKPUGIOJKNRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Toluene Diamine (MTD) CAS 95-80-7: Technical Procurement Guide for Polyurethane Chain Extender and TDI Precursor Applications


Meta-Toluene diamine (MTD), also referred to as 2,4-diaminotoluene or 2,4-TDA, is an aromatic diamine with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . Commercial MTD is typically supplied as a mixture comprising approximately 80 ± 1% of the 2,4-isomer (CAS 95-80-7) and 20 ± 1% of the 2,6-isomer (CAS 823-40-5) [1]. This compound serves as a critical industrial intermediate, predominantly utilized as a precursor for toluene diisocyanate (TDI) production and as a reactive chain extender in the synthesis of polyurethane (PU) foams, elastomers, and coatings [2]. Given its widespread use and the availability of alternative diamines, a rigorous, data-driven evaluation of MTD's specific performance characteristics against its closest analogs is essential for informed procurement and research application decisions.

The Critical Differentiation of Meta-Toluene Diamine (MTD) in Scientific and Industrial Applications


Direct substitution of MTD with other aromatic diamines in polyurethane formulations is not a straightforward process due to significant differences in reactivity, processing characteristics, and, most importantly, the resulting polymer's final performance profile. While compounds like DMTDA (dimethylthiotoluenediamine) and DETDA (diethyltoluenediamine) are also used as chain extenders, their chemical modifications lead to quantifiable variations in reaction kinetics and mechanical properties . Furthermore, the isomer composition of MTD itself is a critical factor; the presence of the 2,6-isomer can impact the polymer's morphology and thermal behavior compared to formulations based on the pure 2,4-isomer. The following evidence-based analysis details these specific, measurable points of differentiation, providing a clear scientific basis for selecting MTD over its closest analogs.

Quantitative Differentiation of Meta-Toluene Diamine (MTD) Against Analogous Aromatic Diamines


In Vivo Carcinogenicity: Distinguishing the 2,4-Isomer (MTD) from its 2,6-Isomer Counterpart

The 2,4-diaminotoluene (2,4-DAT) isomer, the primary component of commercial MTD, exhibits a markedly different long-term toxicological profile compared to its 2,6-DAT isomer. While both isomers demonstrate comparable genotoxicity in the Ames/Salmonella assay, in vivo studies reveal a critical divergence: 2,4-DAT is a potent hepatocarcinogen, whereas 2,6-DAT does not produce an increased incidence of tumors [1]. This is a crucial distinction for risk assessment and handling protocols, particularly in research settings where isomer purity is paramount. The underlying mechanism is linked to differential induction of hepatocellular proliferation; 2,4-DAT produces a dose-dependent increase in liver cell turnover, while 2,6-DAT shows no such effect compared to controls [2].

Genotoxicity Carcinogenicity Toxicology Isomer Differentiation

Reaction Kinetics: MTD as a Baseline for High Reactivity Compared to Hindered Diamines

Meta-Toluene diamine (MTD) exhibits significantly faster reaction kinetics with isocyanate-terminated prepolymers compared to sterically hindered derivatives like DETDA. This difference is primarily due to the lack of bulky alkyl substituents on MTD's aromatic ring. While absolute rate constants are not reported in the available literature, the relative order of reactivity is clearly established. DETDA, a hindered analog, is known to be less reactive than TDA (MTD) . This allows for a strategic selection: MTD for rapid cure cycles and high-throughput manufacturing, versus DETDA for applications requiring longer pot life and controlled gelation. For context, the reaction rate of DETDA is approximately 30 times faster than that of the much slower MOCA .

Polyurethane Elastomers Reaction Kinetics Chain Extender Curing Agent

Processing Characteristics: Solid MTD vs. Liquid DMTDA in Formulation and Metering

A primary differentiator between MTD and its dimethylthio-substituted analog, DMTDA, lies in their physical states at processing temperatures. MTD is a solid at room temperature (melting point 99-102°C), whereas DMTDA is a liquid (viscosity of 690 cP at 20°C) [1][2]. This fundamental difference has direct implications for industrial handling and formulation. Using solid MTD necessitates a melting step before addition to the prepolymer mixture, increasing energy consumption and cycle time. In contrast, liquid DMTDA offers a significant processing advantage by eliminating this step, allowing for easier metering and mixing at lower temperatures, and preventing solidification during the process [2]. Furthermore, the amine equivalent weight differs substantially: MTD has a theoretical equivalent weight of ~61.1, while DMTDA's is 107, meaning 20% less DMTDA by weight is required compared to the benchmark MOCA [2].

Polyurethane Processing Formulation Chain Extender DMTDA

Environmental Fate: Comparative Sorption and Biodegradation of MTD vs. MDA in Soil

In the context of environmental release and remediation, the fate of MTD isomers differs notably from that of 4,4'-methylenedianiline (MDA), another key polyurethane monomer. A study on their behavior in soil found that the organic carbon-normalized sorption coefficient (Koc) for both TDA isomers was in the range of 500-1300, whereas for MDA, the Koc was significantly higher, between 3800 and 5700 [1]. This indicates that MDA exhibits much stronger sorption to soil organic matter, making it less mobile in the environment compared to MTD. Furthermore, both TDA isomers and MDA began to biodegrade immediately under aerobic soil conditions, with 2-3% of the compound recovered as 14CO2 after just three days [1].

Environmental Fate Biodegradation Soil Sorption Polyurethane Monomers

Procurement-Guided Application Scenarios for Meta-Toluene Diamine (MTD)


High-Speed Reaction Injection Molding (RIM) of Polyurethane Parts

For RIM applications requiring extremely fast demold times and high initial green strength, MTD's high reactivity is a primary advantage. As established in Section 3, MTD's lack of steric hindrance results in faster reaction kinetics compared to hindered alternatives like DETDA . This allows for shorter cycle times and increased manufacturing throughput. The solid nature of MTD, while requiring a melt-pot, is not a significant impediment in this established, high-temperature process where the prepolymer components are also typically heated.

Production of Toluene Diisocyanate (TDI) for Flexible Polyurethane Foams

MTD's most voluminous industrial application is as the direct chemical precursor to TDI, specifically the 80/20 mixture of 2,4- and 2,6-isomers, which is the industry standard for producing flexible polyurethane foams [1]. The precise 80:20 isomer ratio is not accidental; it is optimized for the foam's final physical properties. Procurement of MTD with a consistent, certified isomer ratio is non-negotiable for TDI manufacturers to ensure the predictable reactivity and performance of the resulting foam products.

Toxicological and Carcinogenicity Research with Defined Isomer Purity

Due to the stark difference in carcinogenic potential between the 2,4- and 2,6-isomers, MTD is a critical tool in toxicological research [2][3]. Studies investigating the mechanisms of aromatic amine carcinogenesis require high-purity 2,4-DAT as a model compound. The evidence from Section 3 confirms that while both are Ames-positive, only 2,4-DAT is a potent hepatocarcinogen in vivo [2]. Therefore, procurement of MTD with certified low levels of the 2,6-isomer is essential for generating reproducible and interpretable scientific data in this field.

Curing Agent for Epoxy Resins in High-Temperature Composite Applications

MTD is employed as an aromatic diamine curing agent for epoxy resins, where its rigid structure imparts high glass transition temperatures (Tg) and excellent chemical resistance to the cured network [1]. The high functionality (low amine equivalent weight) of MTD, when compared to higher molecular weight alternatives, results in a more highly crosslinked polymer matrix. This is advantageous for composite materials used in aerospace, automotive, and industrial tooling where sustained performance at elevated temperatures is a critical design requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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